Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with carboxylic acid derivatives.
Ethylation: The ethyl group at the 3-position can be introduced through alkylation reactions using ethylating agents like ethyl iodide or diethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo or ethyl positions using nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN3, NaOCH3, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
Scientific Research Applications
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. the presence of the ethyl group at the 3-position and the bromo group at the 5-position gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it distinct from its analogs.
Comparison with Similar Compounds
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-chloro-5-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 5-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Properties
IUPAC Name |
ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-8-11(12(16)17-4-2)14-10-7-5-6-9(13)15(8)10/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEKBDXKRBREKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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